molecular formula C20H26N2O2S2 B11433193 N-Cyclohexyl-2-[({5-methyl-2-[4-(methylsulfanyl)phenyl]-1,3-oxazol-4-YL}methyl)sulfanyl]acetamide

N-Cyclohexyl-2-[({5-methyl-2-[4-(methylsulfanyl)phenyl]-1,3-oxazol-4-YL}methyl)sulfanyl]acetamide

Cat. No.: B11433193
M. Wt: 390.6 g/mol
InChI Key: CWVZIECPOBXXBC-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-[({5-methyl-2-[4-(methylsulfanyl)phenyl]-1,3-oxazol-4-YL}methyl)sulfanyl]acetamide is a complex organic compound with a unique structure that includes a cyclohexyl group, an oxazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-[({5-methyl-2-[4-(methylsulfanyl)phenyl]-1,3-oxazol-4-YL}methyl)sulfanyl]acetamide typically involves multiple steps. One common method includes the reaction of cyclohexylamine with a suitable oxazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and yield, using industrial-grade reagents and equipment. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to ensure the consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-[({5-methyl-2-[4-(methylsulfanyl)phenyl]-1,3-oxazol-4-YL}methyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The methylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

N-Cyclohexyl-2-[({5-methyl-2-[4-(methylsulfanyl)phenyl]-1,3-oxazol-4-YL}methyl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-[({5-methyl-2-[4-(methylsulfanyl)phenyl]-1,3-oxazol-4-YL}methyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide
  • N-cyclohexyl-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide

Uniqueness

N-Cyclohexyl-2-[({5-methyl-2-[4-(methylsulfanyl)phenyl]-1,3-oxazol-4-YL}methyl)sulfanyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H26N2O2S2

Molecular Weight

390.6 g/mol

IUPAC Name

N-cyclohexyl-2-[[5-methyl-2-(4-methylsulfanylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]acetamide

InChI

InChI=1S/C20H26N2O2S2/c1-14-18(12-26-13-19(23)21-16-6-4-3-5-7-16)22-20(24-14)15-8-10-17(25-2)11-9-15/h8-11,16H,3-7,12-13H2,1-2H3,(H,21,23)

InChI Key

CWVZIECPOBXXBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)SC)CSCC(=O)NC3CCCCC3

Origin of Product

United States

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